The synthesis of 1-(3,4-dimethoxybenzyl)-3-piperidinol can be achieved through a stereoselective [2+2]-photocycloaddition of 3,4-dihydro-2-pyridone with benzaldehyde, followed by hydrogenolysis of the resulting oxetane intermediate. [] This synthetic route offers advantages such as high regio- and diastereoselectivity, leading to the formation of the desired product with good yield.
Applications
Drug Discovery: Researchers utilize 1-(3,4-dimethoxybenzyl)-3-piperidinol as a starting material or intermediate in the synthesis of novel drug candidates. [, , ] By introducing various substituents and modifications to the core structure, they explore its potential to interact with specific biological targets and exhibit desired therapeutic effects.
Medicinal Chemistry: The exploration of 1-(3,4-dimethoxybenzyl)-3-piperidinol derivatives extends to medicinal chemistry, where scientists investigate their potential to treat various diseases. [] This research aims to identify compounds with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.
Material Science: The versatility of 1-(3,4-dimethoxybenzyl)-3-piperidinol's chemical structure makes it a potential precursor for developing new materials. [] By incorporating it into polymers or other materials, researchers may discover new properties and applications in various fields.
Relevance: This compound shares the core 3,4-dimethoxybenzyl substituent with 1-(3,4-Dimethoxybenzyl)-3-piperidinol. The difference lies in the cyclic amine portion of the molecule; azetidinone in the related compound and piperidinol in the target. This structural similarity suggests a potential shared synthetic pathway or similar biological activity profiles. []
Compound Description: This compound, designated as Ro 22-4839, functions as a calmodulin antagonist and demonstrates vasodilating properties, particularly in cerebral circulation. []
Relevance: The related compound, 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline, and 1-(3,4-Dimethoxybenzyl)-3-piperidinol share the 3,4-dimethoxybenzyl group directly attached to an aromatic ring system. While the core structures differ (isoquinoline vs. piperidine), this common substituent suggests potential similarities in their synthesis or pharmacological properties related to this specific group. []
Compound Description: This compound is utilized as a synthetic intermediate in the preparation of more complex molecules, particularly those containing a β-lactam ring. The presence of chiral centers indicates stereoselective synthesis and potential for specific biological activities. []
Relevance: Similar to the first related compound, this molecule also shares the 3,4-dimethoxybenzyl substituent with 1-(3,4-Dimethoxybenzyl)-3-piperidinol. The cyclic systems differ (azetidine vs. piperidine) and this one has additional chiral centers. This suggests a potential connection in their synthetic routes or potential pharmacological similarities due to the shared substituent. []
Compound Description: This compound serves as a chiral auxiliary in asymmetric synthesis. It's used to control the stereochemistry of reactions, leading to the formation of enantiomerically pure compounds. The presence of the sulfoxide group suggests its role in directing stereoselectivity. []
Relevance: Both (R)-(+)-3,4-Dimethoxybenzyl 2-methoxy-1-naphthyl sulfoxide and 1-(3,4-Dimethoxybenzyl)-3-piperidinol incorporate the 3,4-dimethoxybenzyl moiety. Despite different core structures, this shared element suggests they may be derived from a common synthetic precursor or exhibit similar physicochemical properties. []
Compound Description: This compound acts as a synergistic antitumor agent, meaning its activity is enhanced when combined with other anticancer drugs. The presence of the solanesyl group, a long-chain isoprenoid, suggests its role in interacting with cell membranes, potentially enhancing drug uptake or targeting specific cellular compartments. [, ]
Relevance: N-Solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine incorporates two units of the 3,4-dimethoxybenzyl moiety, which is also present in 1-(3,4-Dimethoxybenzyl)-3-piperidinol. Although their core structures differ (ethylenediamine vs. piperidinol), the shared moiety suggests a possible link in their synthesis or potential similarities in their pharmacological profiles due to the presence of this specific group. [, ]
L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid
Compound Description: This compound represents a modified amino acid. It contains a ureido group, which can participate in hydrogen bonding interactions and might influence its biological activity and physicochemical properties. [, ]
Relevance: Both L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid and 1-(3,4-Dimethoxybenzyl)-3-piperidinol share the 3,4-dimethoxybenzyl substituent. Although their core structures are different (amino acid derivative vs. piperidinol), the presence of this shared group suggests potential similarities in their synthesis or potential for similar interactions with biological targets. [, ]
Compound Description: This compound serves as a synthetic building block in organic chemistry. The presence of the tosyl (p-toluenesulfonyl) group suggests its potential use in reactions involving nucleophilic substitution or elimination. []
Relevance: 2-[(3,4-Dimethoxybenzyl)(p-toluenesulfonyl)amino]-2-phenylethanol and 1-(3,4-Dimethoxybenzyl)-3-piperidinol share the common 3,4-dimethoxybenzyl substituent. Despite their different core structures, the presence of this shared moiety could imply commonalities in their synthetic pathways or potential for similar pharmacological interactions related to this group. []
Compound Description: This compound represents a heterocyclic compound containing both thiophene and pyridine rings. The presence of these heterocycles suggests potential biological activity, as such structures are often found in pharmaceuticals. []
Compound Description: This compound is another heterocyclic compound featuring thiophene and pyridine rings. Its structure and potential biological activity are similar to the previous compound, with a slight difference in the position of the methyl substituent. []
Relevance: 4-(3,4-Dimethoxybenzyl)-5-methyl-4,5-dihydrothieno[3,2-c]pyridine shares the 3,4-dimethoxybenzyl group with 1-(3,4-Dimethoxybenzyl)-3-piperidinol. While their core structures are distinct, the shared moiety hints at a potential common precursor in their synthesis or similar physicochemical properties. []
Compound Description: This compound (denoted as compound 5s in its source) is a known PARP cleavage oxadiazole structure. []
Relevance: 2-(3,4-Dimethoxybenzyl)-5-(3-(2-fluoro-3-methylpyridin-4-yl)phenyl)-1,3,4-oxadiazole shares the 3,4-dimethoxybenzyl group with 1-(3,4-Dimethoxybenzyl)-3-piperidinol. This suggests potential similarities in their synthesis or potential pharmacological interactions related to this group. []
Compound Description: This compound, classified as a lignan, possesses a tetrahydrofuran ring core with two distinct benzyl substituents attached. The presence of multiple methoxy groups suggests potential biological activity. []
Relevance: This compound shares a key structural feature with 1-(3,4-Dimethoxybenzyl)-3-piperidinol - the 3,4-dimethoxybenzyl group. The additional 3,4,5-trimethoxybenzyl group in the lignan suggests a potential for similar biosynthetic pathways or shared pharmacological targets, especially considering the potential significance of these benzyl groups in biological interactions. []
Compound Description: This compound, known as Bay 60-7550, functions as a selective inhibitor of phosphodiesterase-2 (PDE2), an enzyme involved in regulating cyclic nucleotide signaling. [, ]
Relevance: (2-(3,4-Dimethoxybenzyl)-7-{(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl}-5-methylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one) and 1-(3,4-Dimethoxybenzyl)-3-piperidinol both feature the 3,4-dimethoxybenzyl group, indicating a possible common precursor in their synthesis. Although their core structures are distinct, this shared moiety suggests they might exhibit similar physicochemical properties or pharmacological interactions related to this group. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.